molecular formula C18H15ClN6O2 B10947251 N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B10947251
M. Wt: 382.8 g/mol
InChI Key: NOKIYMAROONBFK-UHFFFAOYSA-N
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Description

N-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step reactions that include the formation of pyrazole and isoxazole rings. The process often begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, pyrazole derivatives, and isoxazole precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Chlorine, nitric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H15ClN6O2

Molecular Weight

382.8 g/mol

IUPAC Name

N-[4-(4-chloropyrazol-1-yl)phenyl]-5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15ClN6O2/c1-11-15(10-24(2)22-11)17-7-16(23-27-17)18(26)21-13-3-5-14(6-4-13)25-9-12(19)8-20-25/h3-10H,1-2H3,(H,21,26)

InChI Key

NOKIYMAROONBFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)N4C=C(C=N4)Cl)C

Origin of Product

United States

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